molecular formula C18H17FN4O2S B2735431 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170044-47-9

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2735431
CAS RN: 1170044-47-9
M. Wt: 372.42
InChI Key: CYFUGDYCNCSUEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 has been presented . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .

Scientific Research Applications

COX-2 Inhibition and Anticancer Activity

Benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have shown selective COX-2 inhibition, with the introduction of a fluorine atom enhancing selectivity and potency. This work has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Moreover, novel benzenesulfonamide derivatives incorporating triazine moieties have been synthesized, displaying significant cytotoxic activity against various cancer cell lines. These compounds induced apoptosis and inhibited cell proliferation, highlighting their potential as anticancer agents (Żołnowska et al., 2016).

Luminescence and Antibacterial Properties

Research on modified benzenesulfonamide derivatives has also revealed their potential in developing new materials with luminescence properties. Series of d10 metal complexes based on sulfamethoxazole derivatives have been synthesized, exhibiting significant luminescence and antibacterial properties. These compounds offer insights into the design of novel materials for optical applications and antimicrobial therapies (Feng et al., 2021).

Antimicrobial and Enzyme Inhibition

Another avenue of research involves the synthesis of benzenesulfonamide derivatives for antimicrobial activity. Compounds like 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety have shown promising antibacterial and antifungal properties against various microorganisms, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

properties

IUPAC Name

5-fluoro-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-12-3-5-14(19)11-17(12)26(24,25)23-16-8-6-15(7-9-16)20-18-10-4-13(2)21-22-18/h3-11,23H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFUGDYCNCSUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

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